6-Amino-6-deoxy-D-allose

Beschreibung

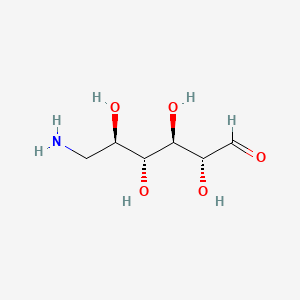

6-Amino-6-deoxy-D-allose is a monosaccharide derivative in which the hydroxyl group (-OH) at the C6 position of D-allose is replaced by an amine (-NH₂) group. Structurally, D-allose is an epimer of D-glucose at the C3 position, and its 6-deoxy variant retains the stereochemistry of the parent sugar while introducing functionalization at the terminal carbon.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

782400-70-8 |

|---|---|

Molekularformel |

C6H13NO5 |

Molekulargewicht |

179.17 g/mol |

IUPAC-Name |

(2R,3R,4R,5R)-6-amino-2,3,4,5-tetrahydroxyhexanal |

InChI |

InChI=1S/C6H13NO5/c7-1-3(9)5(11)6(12)4(10)2-8/h2-6,9-12H,1,7H2/t3-,4+,5-,6+/m1/s1 |

InChI-Schlüssel |

HDXVFGYNQCBFKD-MOJAZDJTSA-N |

Isomerische SMILES |

C([C@H]([C@H]([C@H]([C@H](C=O)O)O)O)O)N |

Kanonische SMILES |

C(C(C(C(C(C=O)O)O)O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von 6-Amino-6-desoxy-D-Allose beinhaltet typischerweise die nucleophile Substitution einer Tosylgruppe durch ein Amin. Eine gängige Methode beginnt mit der Bromierung von D-Allose zur Bildung von 6-Brom-6-desoxy-D-Allose, gefolgt von einer nucleophilen Substitution mit einem Amin, um 6-Amino-6-desoxy-D-Allose zu erhalten . Ein anderer Ansatz beinhaltet die Verwendung von chiralem Zinn(II)-Triflat, das eine asymmetrische Aldolreaktion und Dihydroxylierung mit Osmiumtetroxid vermittelt .

Industrielle Produktionsmethoden: Die industrielle Produktion von 6-Amino-6-desoxy-D-Allose ist aufgrund seiner spezialisierten Anwendungen weniger verbreitet. Skalierbare Verfahren umfassen die Verwendung des mikrobiellen Metabolismus und biotechnologischer Produktionstechniken, wobei Enzyme wie L-Rhamnose-Isomerase und Ribose-5-phosphat-Isomerase eingesetzt werden, um D-Psycose in D-Allose umzuwandeln, die dann weiter modifiziert werden kann .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 6-Amino-6-desoxy-D-Allose durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Aminogruppe kann oxidiert werden, um entsprechende Oxime oder Nitrile zu bilden.

Reduktion: Reduktionsreaktionen können die Aminogruppe in ein primäres Amin umwandeln.

Substitution: Die Aminogruppe kann an Substitutionsreaktionen teilnehmen, um Derivate wie Amide oder Ester zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Natriumperiodat oder Wasserstoffperoxid.

Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Reagenzien wie Säurechloride oder Anhydride in Gegenwart einer Base.

Hauptprodukte:

Oxidation: Bildung von Oximen oder Nitrilen.

Reduktion: Bildung von primären Aminen.

Substitution: Bildung von Amiden oder Estern.

Wissenschaftliche Forschungsanwendungen

Biomedical Research

Antitumor Activity

Recent studies have indicated that D-allose, a related compound, exhibits significant antitumor properties. In a study involving Lewis lung carcinoma, D-allose was found to enhance the efficacy of hydroxychloroquine, an autophagy inhibitor, leading to a notable suppression of tumor growth without adverse side effects . This suggests that 6-amino-6-deoxy-D-allose may have similar therapeutic potential, warranting further investigation into its mechanisms of action against cancer cells.

Neuroprotective Effects

D-allose has also been reported to protect against post-ischemic reperfusion injury in animal models. This protective effect may be attributed to its ability to stabilize cell cycle regulators and prevent cell death during ischemic events . The neuroprotective properties of this compound could be explored in future studies, particularly in the context of neurodegenerative diseases.

Biosynthesis

Intermediate in Antibiotic Production

this compound is identified as a crucial intermediate in the biosynthesis of mycinose, which is attached to several macrolide antibiotics such as tylosin and chalcomycin . The enzymatic pathway leading to its production involves multiple enzymes, including epimerases and glycosyltransferases, which facilitate the conversion of precursor sugars into this deoxysugar. Understanding this biosynthetic pathway can aid in the development of novel antibiotics through metabolic engineering.

| Enzyme | Function | Source Organism |

|---|---|---|

| GerK1 | dTDP-4-keto-6-deoxyglucose reductase | Streptomyces bikiniensis |

| ChmJ | 3′-epimerase | Streptomyces bikiniensis |

| GerF | dTDP-4-keto-6-deoxyglucose 3-epimerase | Streptomyces bikiniensis |

Pharmaceutical Development

Potential Vaccine Candidates

The structural uniqueness of this compound makes it a candidate for incorporation into glycoconjugate vaccines. Research indicates that rare sugars can enhance the immunogenicity of vaccine candidates by modifying glycan structures on pathogens or enhancing the stability of vaccine formulations .

Chemical Synthesis and Modifications

The synthesis of this compound and its derivatives is crucial for exploring their biological activities. Recent advancements in synthetic methodologies allow for the efficient production of these sugars, which can be utilized in drug development and as biochemical tools .

Case Study 1: D-Allose in Cancer Treatment

A study demonstrated that combining D-allose with hydroxychloroquine significantly suppressed tumor growth in mouse models. The study highlighted the potential for rare sugars to enhance existing cancer therapies by targeting autophagy pathways .

Case Study 2: Mycinose Biosynthesis

Research on the biosynthetic pathway for mycinose revealed that dTDP-6-deoxy-D-allose plays a pivotal role in antibiotic production. By manipulating this pathway through genetic engineering, researchers aim to develop more effective antibiotics against resistant bacterial strains .

Wirkmechanismus

The mechanism of action of 6-Amino-6-deoxy-D-allose involves its interaction with specific enzymes and receptors. In biological systems, it can act as a substrate for glycosyltransferases, leading to the formation of glycosidic bonds with various aglycones. This interaction can alter the biological activity of the resulting glycosides, enhancing their stability, solubility, and bioavailability . The compound’s amino group allows it to participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Molecular Formula: C₆H₁₃NO₅

- Molecular Weight : 179.17 g/mol (calculated based on for 6-deoxy-D-allose with added NH₂ group).

- Functional Groups : Five hydroxyl groups, one primary amine.

- Stereochemistry : Retains the D-allose configuration (C2: R; C3: S; C4: R; C5: R) .

Comparative Analysis with Structurally Similar Compounds

6-Chloro-6-deoxy-D-glucose

Structural Differences :

- Functional Group : Chlorine (-Cl) replaces the C6 hydroxyl.

- Sugar Backbone : D-glucose (C4 epimer of D-allose).

Synthesis: 6-Chloro-6-deoxy-D-glucose is synthesized via halogenation reactions, often using reagents like thionyl chloride (SOCl₂) or N-chlorosuccinimide (NCS). This contrasts with 6-amino derivatives, which typically require reductive amination or nucleophilic substitution with ammonia .

6-Amino-6-deoxy-D-galactonic Acid

Structural Differences :

- Functional Group: Amino group at C4.

- Sugar Backbone : D-galactonic acid (oxidized form of D-galactose with a carboxylic acid at C1).

Synthesis: Derived from D-galactose through oxidation and subsequent amination.

Polymerization: 6-Amino-6-deoxy-D-galactonic acid derivatives polymerize into polyhydroxylated amides, which are explored for biodegradable materials and drug carriers. This contrasts with 6-amino-D-allose, which may form glycosidic linkages or react via its amine for crosslinking .

| Property | 6-Amino-6-deoxy-D-allose | 6-Amino-6-deoxy-D-galactonic Acid |

|---|---|---|

| Backbone Structure | Aldohexose (D-allose) | Carboxylic acid (D-galactonate) |

| Reactivity | Amine nucleophile | Carboxylic acid reactivity |

| Polymer Applications | Glycopolymers | Polyhydroxylated amides |

6-Deoxy-D-allose

Structural Differences :

- Lacks the C6 hydroxyl group (replaced by -H).

Physicochemical Properties :

Biological Role: D-Allose 6-phosphate, a phosphorylated derivative, participates in bacterial metabolic pathways (e.g., Escherichia coli), where it is isomerized to D-allulose-6-phosphate by ribose-5-phosphate isomerase . The amino derivative may interfere with these pathways due to its altered electronic profile.

| Property | This compound | 6-Deoxy-D-allose |

|---|---|---|

| C6 Substituent | -NH₂ | -H |

| Metabolic Relevance | Potential enzyme inhibition | Substrate in E. coli |

| Boiling Point | Higher (estimated) | 399.1°C |

Q & A

Q. How to ensure reproducibility when publishing synthetic protocols for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.